![molecular formula C22H17Cl2N3S B2770686 N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422531-98-4](/img/structure/B2770686.png)
N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine
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Overview
Description
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are widely used in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The compound has two phenyl rings attached to the quinazoline core, one of which has a chlorine atom. It also has a sulfanyl group (-SH) attached to the second phenyl ring .Chemical Reactions Analysis
Quinazolines can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the chlorine atoms and the sulfanyl group in the compound could potentially make it more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the chlorine atoms could increase the compound’s density and boiling point compared to other quinazoline derivatives .Scientific Research Applications
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Researchers have synthesized derivatives of N-[(4-chlorophenyl)methyl]-2-{[(2-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine to combat microbial resistance . These derivatives were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects.
Anticancer Potential
Cancer remains a formidable global health challenge. N-[(4-chlorophenyl)methyl]-2-{[(2-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine derivatives were also investigated for their anticancer properties. Among them, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These findings highlight the potential of these compounds as candidates for further development in cancer therapy.
Molecular Docking Studies
To understand the binding interactions between the active compounds and their molecular targets, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these compounds could serve as lead molecules for rational drug design .
Other Medicinal Properties
The heterocyclic thiazole nucleus present in this compound has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole-based compounds have shown promise in blocking bacterial lipid biosynthesis and exerting antimicrobial effects .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3S/c23-17-11-9-15(10-12-17)13-25-21-18-6-2-4-8-20(18)26-22(27-21)28-14-16-5-1-3-7-19(16)24/h1-12H,13-14H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQFAJWFOZBSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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